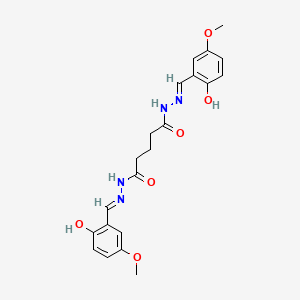
N'~1~,N'~5~-bis(2-hydroxy-5-methoxybenzylidene)pentanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'~1~,N'~5~-bis(2-hydroxy-5-methoxybenzylidene)pentanedihydrazide, commonly known as BHMP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of Schiff bases and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
BHMP has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BHMP has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In material science, BHMP has been used as a corrosion inhibitor for various metals. In environmental science, BHMP has been used as a chelating agent for heavy metals in wastewater treatment.
Wirkmechanismus
The mechanism of action of BHMP varies depending on its application. In the case of its anticancer activity, BHMP induces apoptosis in cancer cells by activating the caspase pathway. In the case of its antimicrobial activity, BHMP disrupts the bacterial cell wall and inhibits the growth of bacteria. In the case of its antiviral activity, BHMP inhibits the viral replication process.
Biochemical and Physiological Effects:
BHMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHMP induces cell death in cancer cells, inhibits bacterial growth, and inhibits viral replication. In vivo studies have shown that BHMP has low toxicity and can be used as a promising therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BHMP is its low toxicity, which makes it a promising therapeutic agent for various diseases. BHMP is also relatively easy to synthesize and can be characterized using various analytical techniques. However, one of the limitations of BHMP is its poor solubility in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are various future directions for the research on BHMP. One of the potential future directions is the development of BHMP-based anticancer drugs with improved efficacy and low toxicity. Another potential future direction is the development of BHMP-based antimicrobial agents with broad-spectrum activity against various bacteria. Additionally, BHMP can be further studied for its potential applications in material science and environmental science.
Synthesemethoden
BHMP can be synthesized using different methods, including the reaction of 2-hydroxy-5-methoxybenzaldehyde and pentanedihydrazide in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde and pentanedihydrazide in ethanol under reflux conditions. The synthesized BHMP can be characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N,N'-bis[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-30-16-6-8-18(26)14(10-16)12-22-24-20(28)4-3-5-21(29)25-23-13-15-11-17(31-2)7-9-19(15)27/h6-13,26-27H,3-5H2,1-2H3,(H,24,28)(H,25,29)/b22-12+,23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDUOOXCKBIVIK-FWSOMWAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CCCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CCCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6024477.png)
amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6024485.png)
![methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6024500.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(3-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6024513.png)
![7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B6024520.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6024521.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6,8-dimethoxy-4-methylquinoline](/img/structure/B6024524.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B6024527.png)
![methyl 3-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6024529.png)
![2-allyl-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6024532.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B6024564.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B6024566.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6024571.png)